tiazolinas

Thiazolines are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. These molecules play significant roles in various fields due to their diverse chemical properties and biological activities. Thiazolines are characterized by their unique thiazole core, which consists of a sulfur atom linked to a nitrogen atom through a carbonyl group.

Structurally, these compounds can vary widely depending on the substituents attached to the ring, such as alkyl groups, aromatic rings, or other functional groups. Due to their structural flexibility, thiazolines are often used in pharmaceuticals and agrochemicals for their potential therapeutic effects and pesticidal activities.

In pharmaceutical research, thiazolines have shown promise as antiviral, anti-inflammatory, and anticancer agents. For instance, certain thiazoline derivatives exhibit selective inhibition of viral replication and possess potent anti-tumor properties. Additionally, they are explored in the development of new herbicides due to their ability to inhibit key enzymes essential for plant growth.

Overall, thiazolines represent a versatile platform for developing novel compounds with potential applications across multiple industries, making them an important area of study in modern chemistry.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

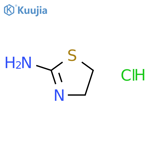

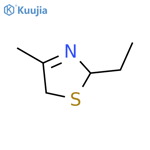

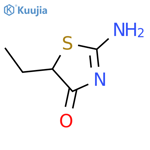

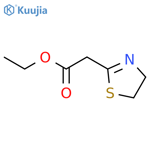

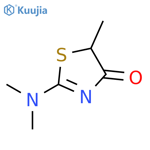

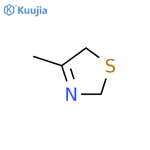

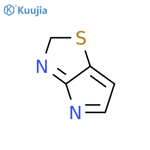

|

Thiazole,4-ethyl-2,5-dihydro-2,2-dimethyl- | 80881-36-3 | C7H13NS |

|

2-(2-{Amino(imino)methylamino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide | 1428139-60-9 | C9H13N5O2S |

|

4-Thiazolecarboxylicacid, 2,5-dihydro- | 72781-97-6 | C4H5NO2S |

|

2-Amino-2-thiazoline hydrochloride | 3882-98-2 | C3H7ClN2S |

|

2-ethyl-4-methyl-2,5-dihydro-thiazole | 41803-21-8 | C6H11NS |

|

2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one | 1762-69-2 | C5H8N2OS |

|

ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate | 43183-24-0 | C7H11NO2S |

|

4(5H)-Thiazolone, 2-(dimethylamino)-5-methyl- | 132354-25-7 | C6H10N2OS |

|

methylthiazoline,4-methyl-3-thiazoline | 52558-99-3 | C4H7NS |

|

2H-Pyrrolo[2,3-d]thiazole(9CI) | 72332-79-7 | C5H4N2S |

Literatura relevante

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Proveedores recomendados

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados